2,2,4,4-Tetramethyl-3-pentanone oxime
Overview
Description
2,2,4,4-Tetramethyl-3-pentanone oxime (TMAPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMAPO is a ketoxime that is widely used as a chelating agent and a reagent in organic synthesis. It is a colorless crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
1. Radiation Physics and Chemistry
- Method : The crystals were irradiated with a 60Co-g-ray source at 0.99 kGy/h for about 96 h. After irradiation, the EPR spectra of the crystals were recorded at 300 K at 101 intervals in the magnetic field, applied along each of the three crystallographic axes (x, y, and z) using a Bruker model EMX 081 X-band EPR spectrometer .
- Results : The spectra were found to be both dependent on temperature and orientation of single crystals with the magnetic field. The radiation damage centers were attributed to iminoxy radicals .
2. Chemical Reduction
- Method : The reduction reaction was carried out using lithium triethylborohydride under standard conditions (tetrahydrofuran, 0°C) .
- Results : The results of this study were not specified in the source .
3. Polymer Science
- Application : This compound has been used in the synthesis of copolyesters, such as poly (ethylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol 2,5-furandicarboxylate) (PETF), poly (propylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol 2,5-furandicarboxylate) (PPTF), and poly (tetramethylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol 2,5-furandicarboxylate) (PBTF) .
- Method : The specific methods of synthesis were not detailed in the source .
- Results : The results of this study were not specified in the source .
4. Thermochemistry
- Application : This compound has been studied in the context of its thermochemical properties .
- Method : The specific methods used to study the thermochemical properties were not detailed in the source .
- Results : The results of this study were not specified in the source .
5. Thermochemistry
properties
IUPAC Name |
N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)7(10-11)9(4,5)6/h11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJCAMLWINIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407791 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethyl-3-pentanone oxime | |
CAS RN |
7754-22-5 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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